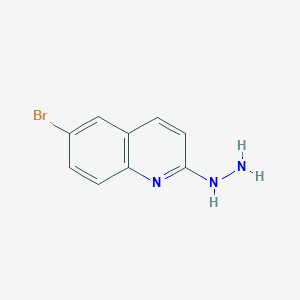

1-(6-Bromoquinolin-2-YL)hydrazine

Description

1-(6-Bromoquinolin-2-YL)hydrazine is a hydrazine derivative featuring a brominated quinoline moiety. The bromine atom at the 6-position of the quinoline ring likely enhances electron-withdrawing effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(6-bromoquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

IDJVCSMWSWDWMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)NN)C=C1Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-BROMO-2-HYDRAZINYLQUINOLINE typically involves the reaction of ethyl 6-bromo-2-chloroquinoline-4-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-BROMO-2-HYDRAZINYLQUINOLINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that quinoline derivatives, including 1-(6-Bromoquinolin-2-YL)hydrazine, exhibit potent antitumor properties. Studies have shown that compounds with a similar structure can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing cancer cell proliferation . The introduction of hydrazine moieties enhances the biological activity of these compounds.

Antibacterial Properties

Quinoline-based compounds have been investigated for their antibacterial activity. For instance, derivatives of 6-bromoquinoline have demonstrated effectiveness against various bacterial strains. The hydrazine component may contribute to this activity by interacting with bacterial enzymes or disrupting cellular processes .

Metalloenzyme Inhibition

this compound has been identified as a potential metalloenzyme inhibitor. This property is particularly relevant in the development of treatments for diseases where metalloenzymes play a critical role, such as cancer and bacterial infections. The compound's ability to modulate enzyme activity can be leveraged for therapeutic applications .

Analytical Chemistry Applications

Fluorescent Sensors

The compound's structural characteristics allow it to be used in the development of fluorescent sensors for detecting metal ions. Research has demonstrated that Schiff bases derived from quinoline can selectively bind to metal ions, leading to fluorescence changes that can be quantitatively analyzed. This application is crucial for environmental monitoring and biomedical diagnostics .

Chromatographic Techniques

this compound can also serve as a reagent in chromatographic techniques for separating and identifying complex mixtures. Its unique chemical properties facilitate the development of efficient separation methods in analytical laboratories .

Material Science Applications

Polymer Synthesis

The compound has been explored as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 6-BROMO-2-HYDRAZINYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA or RNA, affecting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituents and Aromatic Systems :

- Quinoline’s fused aromatic system enables π-π stacking, relevant in drug design .

- Fluorinated Benzothiazole (1-(6-Fluoro-1,3-benzothiazol-2-yl)hydrazine) : Fluorine’s electronegativity increases polarity and metabolic stability. Benzothiazole derivatives exhibit antitumor and antimicrobial activities, with crystal structures revealing hydrogen-bonding networks .

- Chlorinated Thiophene (Compound 5b) : Chlorine enhances lipophilicity and electron withdrawal. Thiophene-based hydrazines are studied as tubulin polymerization inhibitors, with substituent position affecting potency .

- Nitro-Substituted Phenyl (SSBO, SSBM, SSBP) : Nitro groups improve corrosion inhibition on steel via adsorption, with para-substitution showing higher efficacy than ortho or meta .

Table 1: Substituent Effects on Hydrazine Derivatives

Biological Activity

1-(6-Bromoquinolin-2-YL)hydrazine is a synthetic compound derived from the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248.09 g/mol. The compound features a bromine atom attached to a quinoline ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae , with inhibition zones comparable to standard antibiotics. In a comparative study, the compound demonstrated an inhibition zone of 24 mm against Pseudomonas aeruginosa , while the standard drug showed an inhibition zone of 27 mm .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several research contexts. One notable study involved testing the compound against HeLa cells (cervical cancer cell line), where it exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that the compound may inhibit cell proliferation effectively without significant toxicity to normal cells at lower concentrations .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Signal Transduction Modulation : It could alter signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer properties.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

Several studies have documented the biological activity of related quinoline derivatives, providing insights into the potential applications of this compound:

- Antibacterial Efficacy :

- Cytotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.